molecular formula C18H17NO3 B5695070 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide

Cat. No. B5695070
M. Wt: 295.3 g/mol
InChI Key: DNSLAQWZHLCDOM-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, the compound has also been studied for its potential therapeutic applications due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide is not fully understood. However, it is believed to act primarily on the serotonin system in the brain. The compound is a serotonin releaser and reuptake inhibitor, which means that it increases the levels of serotonin in the brain and prevents its reuptake, leading to increased serotonin activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide are complex and varied. The compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased mood, energy, and motivation. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and appetite.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and potential therapeutic applications. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation is that it is a controlled substance, which can make it difficult to obtain and use in lab experiments.

Future Directions

There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of PTSD and SAD. Additionally, there is a need for more research into the long-term effects of the compound, particularly on the brain and other organs. Finally, there is a need for more research into the potential risks and benefits of using 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N-benzyl-N-methylamine to form 3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)acrylamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-4-2-3-5-15(13)11-19-18(20)9-7-14-6-8-16-17(10-14)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSLAQWZHLCDOM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)prop-2-enamide

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